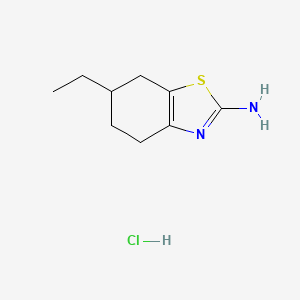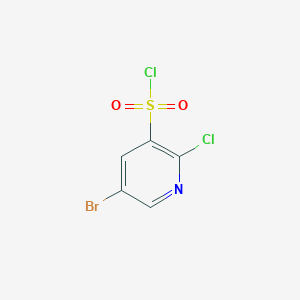
5-ブロモ-2-クロロピリジン-3-スルホニルクロリド
概要
説明
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2BrCl2NO2S and its molecular weight is 290.95 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-chloropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-chloropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
5-ブロモ-2-クロロピリジン-3-スルホニルクロリド: は、有機合成において汎用性の高い試薬です。反応性の高いスルホニルクロリド基とハロゲン置換基を持つことから、様々な有機化合物のビルディングブロックとして役立ちます。 この化合物は、臭素または塩素原子が他の基に置き換えられる求核置換反応を受けることができ、幅広い誘導体をもたらします .
医薬品
製薬業界では、この化合物は潜在的な薬効を持つ分子の合成に使用されています。その構造は、特に神経疾患や炎症性疾患を標的とする新規医薬品の開発において、重要な構成要素となっています。 分子中に存在するハロゲンは、戦略的に置換または修飾することで、得られる化合物の生物活性と特異性を高めることができます .
農薬
この化合物の反応性は、農薬(殺虫剤や除草剤など)の製造に適しています。 5-ブロモ-2-クロロピリジン-3-スルホニルクロリドをこれらの化学物質の分子構造に組み込むことで、研究者は害虫や雑草をより効果的に標的にする製品を開発でき、より安全で持続可能な農業慣行につながる可能性があります .
染料分野
染料や顔料の分野では、5-ブロモ-2-クロロピリジン-3-スルホニルクロリドは中間体として使用されます。様々な芳香族化合物と反応させて、耐光性、耐薬品性、色強度などの特定の特性を持つ染料を生成することができます。 ハロゲン原子は、染料の基質への結合に重要な役割を果たします .
材料科学
この化合物は、材料の表面特性を改変するために使用される材料科学においても重要です。たとえば、ポリマーに官能基を導入して、接着性、熱安定性、または生体適合性を向上させることができます。 このような改変は、生体医療用途向けの高度な材料を開発するために不可欠です .
分析化学
分析化学では、5-ブロモ-2-クロロピリジン-3-スルホニルクロリドは、特定の化合物の検出を向上させる誘導体化剤として使用できます。様々な官能基と反応し、それらをより揮発性または分析機器で検出可能にします。 これは、ガスクロマトグラフィーや質量分析法で特に役立ちます .
作用機序
Target of Action
It is often used as a biochemical for proteomics research .
Mode of Action
It is known that halogenated pyridines, like this compound, often participate in nucleophilic substitution reactions .
Biochemical Pathways
Halogenated pyridines are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .
Result of Action
It is known that halogenated pyridines can participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
The action of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride can be influenced by various environmental factors. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols . It is also advised to avoid contact with skin and eyes .
生化学分析
Biochemical Properties
5-Bromo-2-chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. This compound is known to react with nucleophilic amino acids in proteins, such as lysine and cysteine, forming stable sulfonamide bonds . These interactions are crucial in modifying the activity and function of enzymes and proteins, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 5-Bromo-2-chloropyridine-3-sulfonyl chloride on cellular processes are profound. This compound can alter cell signaling pathways by modifying key signaling proteins through sulfonylation . It has been observed to influence gene expression by interacting with transcription factors and other DNA-binding proteins . Additionally, 5-Bromo-2-chloropyridine-3-sulfonyl chloride can affect cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 5-Bromo-2-chloropyridine-3-sulfonyl chloride exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming sulfonamide bonds that can inhibit or activate enzyme activity . This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional regulation of target genes . These molecular interactions are critical for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloropyridine-3-sulfonyl chloride can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods . These temporal changes are important for understanding the compound’s stability and long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloropyridine-3-sulfonyl chloride in animal models vary with dosage. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
5-Bromo-2-chloropyridine-3-sulfonyl chloride is involved in several metabolic pathways, primarily through its role as a sulfonylating agent . It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-chloropyridine-3-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride is critical for its activity and function. The compound is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with its intended targets, thereby modulating specific biochemical pathways and cellular processes .
特性
IUPAC Name |
5-bromo-2-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVOONOBKHYCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-19-8 | |
| Record name | 5-bromo-2-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
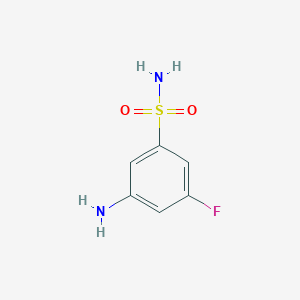
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)
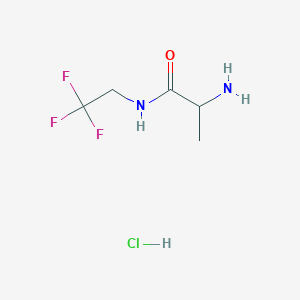




![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)


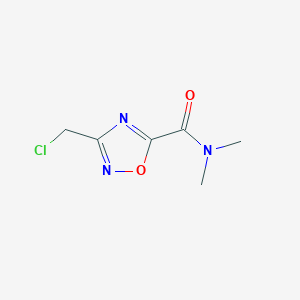

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
